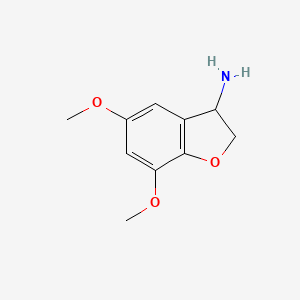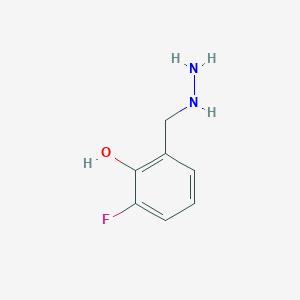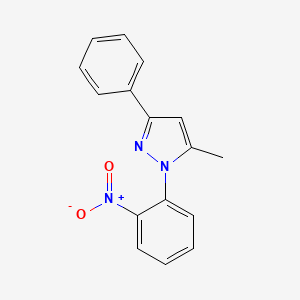![molecular formula C6H7N3O B12870510 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime is a heterocyclic compound characterized by a fused ring structure comprising a pyrrole and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the formation of the imidazole ring through cyclization reactions. The oxime functional group is introduced in the final steps through the reaction of the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.
Example Synthetic Route:
Formation of Pyrrole Ring: Starting from a suitable precursor such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be synthesized via Paal-Knorr synthesis.
Cyclization to Imidazole: The pyrrole derivative undergoes cyclization with an appropriate amine and a dehydrating agent to form the imidazole ring.
Oxime Formation: The final step involves the reaction of the ketone or aldehyde intermediate with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the oxime group.
Major Products
Oxidation Products: Nitrile oxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H-Pyrrolo[1,2-a]imidazol-7-ol
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Comparison
Compared to similar compounds, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential biological activity. The oxime group can participate in specific reactions that are not possible with other similar compounds, making it a valuable scaffold in medicinal chemistry and other applications.
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
(NE)-N-(5,6-dihydropyrrolo[1,2-c]imidazol-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-8-5-1-2-9-4-7-3-6(5)9/h3-4,10H,1-2H2/b8-5+ |
Clé InChI |
LNIWJFRBBAAOBE-VMPITWQZSA-N |
SMILES isomérique |
C\1CN2C=NC=C2/C1=N/O |
SMILES canonique |
C1CN2C=NC=C2C1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


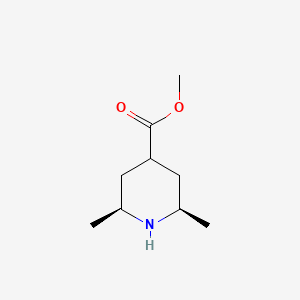
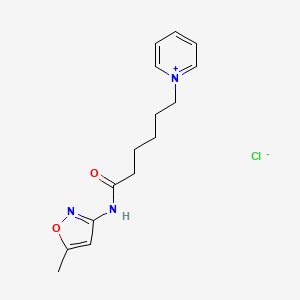
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
![3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12870450.png)
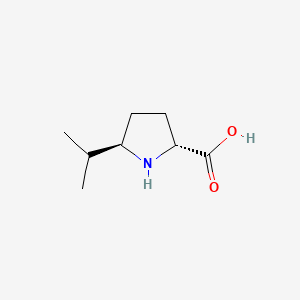
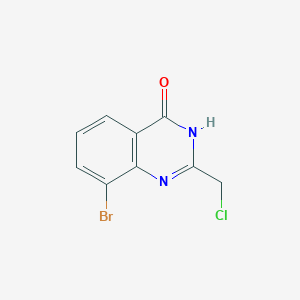
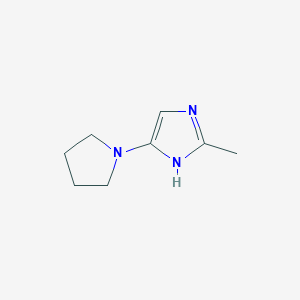
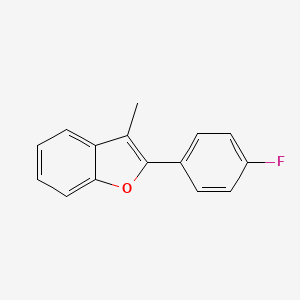

![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
